1-Ethenyl-4-[(2,2,2-trifluoroethoxy)methyl]benzene
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Overview
Description
1-Ethenyl-4-[(2,2,2-trifluoroethoxy)methyl]benzene is a fluorinated benzene derivative with the molecular formula C11H11F3O and a molecular weight of 216.2 g/mol . This compound is known for its unique chemical and physical properties, which make it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenyl-4-[(2,2,2-trifluoroethoxy)methyl]benzene typically involves the reaction of 4-vinylbenzyl chloride with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Ethenyl-4-[(2,2,2-trifluoroethoxy)methyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-Ethenyl-4-[(2,2,2-trifluoroethoxy)methyl]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of 1-Ethenyl-4-[(2,2,2-trifluoroethoxy)methyl]benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products. This mechanism is crucial for its reactivity and applications in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
1-Ethenyl-4-methylbenzene: Similar structure but lacks the trifluoroethoxy group.
1-Ethenyl-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a trifluoroethoxy group.
1-Ethenyl-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoroethoxy group.
Uniqueness
1-Ethenyl-4-[(2,2,2-trifluoroethoxy)methyl]benzene is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties such as increased lipophilicity and chemical stability. These properties make it valuable in applications where enhanced performance and stability are required.
Properties
Molecular Formula |
C11H11F3O |
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Molecular Weight |
216.20 g/mol |
IUPAC Name |
1-ethenyl-4-(2,2,2-trifluoroethoxymethyl)benzene |
InChI |
InChI=1S/C11H11F3O/c1-2-9-3-5-10(6-4-9)7-15-8-11(12,13)14/h2-6H,1,7-8H2 |
InChI Key |
IKSRNVVDNOVTGR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)COCC(F)(F)F |
Origin of Product |
United States |
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